2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives
Preparation Methods
The synthesis of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of aldehydes, barbituric acid, and ammonium acetate/urea in a green solvent like DIPEAc at room temperature . This method is advantageous due to its short reaction time, catalyst-free conditions, and compatibility with a wide range of substrates.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio and acetamide groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of eIF4e, a protein involved in the initiation of translation in cells.
Biological Studies: The compound is used in molecular docking studies to understand its binding modes and interactions with biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules due to its versatile reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as eIF4e. By inhibiting eIF4e, the compound can disrupt the initiation of translation, leading to reduced protein synthesis in cancer cells. This inhibition can trigger apoptosis and reduce tumor growth . The compound’s structure allows it to form stable interactions with the active site residues of its target proteins, enhancing its efficacy.
Comparison with Similar Compounds
Similar compounds include other pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives, such as:
4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine: Known for its hypnotic and anticonvulsive properties.
3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: Studied for their antibacterial activity. The uniqueness of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide lies in its dual functional groups (thio and acetamide) and its specific inhibitory action on eIF4e, which distinguishes it from other similar compounds.
Biological Activity
The compound 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide is a complex organic molecule that exhibits a variety of biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound belongs to a class of triazatricyclo compounds characterized by:
- Molecular Formula : C₁₈H₁₈F₂N₄O₂S
- Molecular Weight : Approximately 398.49 g/mol
- Key Functional Groups :
- Acetamide moiety
- Sulfanyl group
- Multiple unsaturated bonds within a tricyclic framework
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of triazatricyclo compounds often exhibit antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro studies suggest that the minimal inhibitory concentration (MIC) values for these bacteria are relatively low, indicating promising antibacterial potential.
Antifungal Properties
In addition to antibacterial effects, the compound has demonstrated antifungal activity against pathogens like Candida albicans. Studies have reported that certain derivatives exhibit significant antifungal effects with lower MIC values compared to their antibacterial counterparts.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against various cancer cell lines:
- Selectivity : Some studies indicate that while the compound is toxic to cancer cells, it exhibits lower toxicity to normal cells, suggesting its potential as an anticancer agent.
- Mechanism of Action : The triazatricyclo structure may interfere with cellular processes in cancer cells, leading to apoptosis.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound and its derivatives:
Study | Findings |
---|---|
Study 1 | Identified significant antibacterial activity against Bacillus subtilis with MIC values below 50 µg/mL. |
Study 2 | Demonstrated antifungal efficacy against Candida albicans, with some derivatives achieving MIC values below 25 µg/mL. |
Study 3 | Reported selective cytotoxicity towards cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 µM. |
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis suggests that modifications in the side chains significantly influence the biological activity:
- Electron-donating groups enhance antibacterial and antifungal activities.
- Substituents on the aromatic ring affect cytotoxicity profiles and selectivity towards cancer cells.
Properties
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2S2/c1-2-3-9-27-20(29)18-17(13-5-4-8-24-19(13)31-18)26-21(27)30-11-16(28)25-12-6-7-14(22)15(23)10-12/h4-8,10H,2-3,9,11H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWLASWKDJXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.